![molecular formula C24H23FN6O2 B2514549 4-(5H)-Pyrazolo[1,5-a]pyrazin-4-on, 2-(4-Fluorphenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}- CAS No. 1326855-06-4](/img/structure/B2514549.png)
4-(5H)-Pyrazolo[1,5-a]pyrazin-4-on, 2-(4-Fluorphenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H23FN6O2 and its molecular weight is 446.486. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung „4-(5H)-Pyrazolo[1,5-a]pyrazin-4-on, 2-(4-Fluorphenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-":
Krebsforschung
Diese Verbindung hat in der Krebsforschung aufgrund ihrer Fähigkeit, bestimmte Krebszelllinien zu hemmen, Potenzial gezeigt. Ihre Struktur ermöglicht es ihr, mit verschiedenen molekularen Zielstrukturen zu interagieren, die an der Entstehung von Krebs beteiligt sind, was sie zu einem Kandidaten für die Entwicklung neuer Krebstherapien macht .
Neuroprotektive Mittel
Forschungen deuten darauf hin, dass diese Verbindung neuroprotektive Eigenschaften haben könnte. Sie kann möglicherweise Neuronen vor Schäden schützen, die durch oxidativen Stress und andere neurotoxische Faktoren verursacht werden, was für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson von entscheidender Bedeutung ist .
Entzündungshemmende Anwendungen
Die Verbindung wurde auf ihre entzündungshemmenden Wirkungen untersucht. Sie kann die Produktion von proinflammatorischen Zytokinen und anderen Mediatoren hemmen, was sie zu einem vielversprechenden Kandidaten für die Behandlung entzündlicher Erkrankungen wie Arthritis und entzündlicher Darmerkrankungen macht .
Antivirale Aktivität
Studien haben die antiviralen Eigenschaften dieser Verbindung untersucht. Sie hat sich gegen bestimmte Virusstämme als wirksam erwiesen, indem sie die Virusreplikation hemmt und die Viruslast reduziert, was bei der Entwicklung von Behandlungen für Virusinfektionen von Vorteil sein könnte .
Antibakterielle Forschung
Diese Verbindung hat eine antibakterielle Aktivität gegen verschiedene Bakterienstämme gezeigt. Ihr Mechanismus beinhaltet die Störung bakterieller Zellwände oder die Hemmung essentieller bakterieller Enzyme, was sie zu einem potenziellen Kandidaten für neue antibakterielle Medikamente macht .
Herz-Kreislauf-Forschung
In der Herz-Kreislauf-Forschung wurde diese Verbindung auf ihr Potenzial untersucht, Herz-Kreislauf-Funktionen zu modulieren. Sie kann möglicherweise bei der Behandlung von Erkrankungen wie Bluthochdruck und Herzinsuffizienz helfen, indem sie bestimmte Signalwege beeinflusst, die an der Herz-Kreislauf-Regulation beteiligt sind .
Antifungal Anwendungen
Die Verbindung wurde auch auf ihre antifungal Eigenschaften untersucht. Sie kann das Wachstum verschiedener Pilzarten hemmen, was für die Entwicklung von Behandlungen für Pilzinfektionen wichtig ist .
Enzyminhibition Studien
Diese Verbindung wird in Enzyminhibition Studien verwendet, um ihre Interaktion mit verschiedenen Enzymen zu verstehen. Sie kann als Leitverbindung für die Entwicklung von Inhibitoren für Enzyme dienen, die bei verschiedenen Krankheiten eine Rolle spielen .
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von „4-(5H)-Pyrazolo[1,5-a]pyrazin-4-on, 2-(4-Fluorphenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-“ in der wissenschaftlichen Forschung. Jedes Anwendungsfeld bietet einzigartige Einblicke und Möglichkeiten für die Entwicklung neuer Therapeutika.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2/c25-19-6-4-18(5-7-19)20-17-21-24(33)30(15-16-31(21)27-20)10-8-23(32)29-13-11-28(12-14-29)22-3-1-2-9-26-22/h1-7,9,15-17H,8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIHVFXJDFPDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
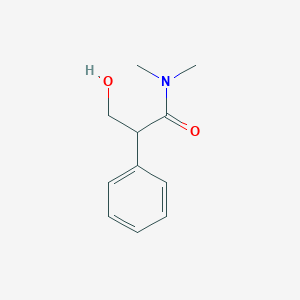

![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2514470.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2514472.png)

![N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2514476.png)
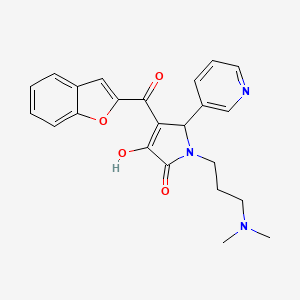

![methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2514479.png)
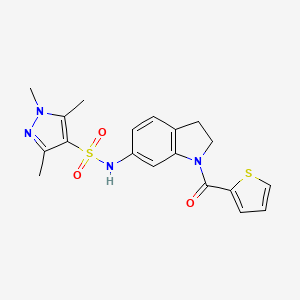
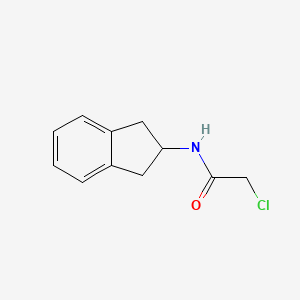
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2514483.png)
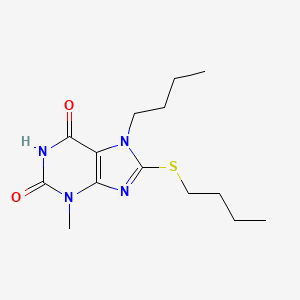
![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)
